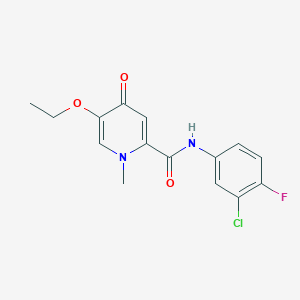

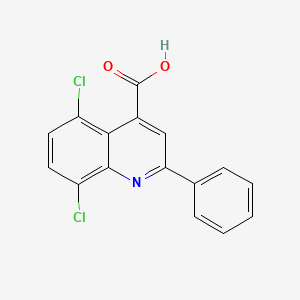

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide, commonly known as CFEM, is a novel pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CFEM is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mecanismo De Acción

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By doing so, it inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This interrupts signaling in target cancer cells with mutated and overactive EGFR .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation and survival. Therefore, their inhibition leads to reduced proliferation of cancer cells and induces apoptosis (programmed cell death).

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and induction of apoptosis . This is due to the inhibition of the EGFR tyrosine kinase, which in turn inhibits downstream pathways involved in cell proliferation and survival.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs, the patient’s health status, and genetic factors such as specific mutations in the EGFR. For instance, certain mutations in the EGFR can result in increased sensitivity to this compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CFEM has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, CFEM has been shown to have low toxicity, making it a safe compound to work with. However, CFEM has some limitations, including its solubility and stability. CFEM is poorly soluble in water, making it difficult to work with in aqueous solutions. Additionally, CFEM has been shown to be unstable in acidic conditions, which can limit its use in some experiments.

Direcciones Futuras

There are several future directions for the study of CFEM. One potential direction is the development of CFEM analogs with improved solubility and stability. Additionally, further research is needed to determine the optimal dosage and delivery method for CFEM in cancer therapy. Finally, more research is needed to fully understand the mechanism of action of CFEM and its potential therapeutic applications in other diseases.

Métodos De Síntesis

The synthesis of CFEM involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-2-pyridone in the presence of a base, followed by the addition of ethyl chloroformate and subsequent hydrolysis to yield CFEM. The reaction is carried out under mild conditions and yields high purity products.

Aplicaciones Científicas De Investigación

CFEM has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. CFEM has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, CFEM has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3/c1-3-22-14-8-19(2)12(7-13(14)20)15(21)18-9-4-5-11(17)10(16)6-9/h4-8H,3H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFNRDLJXAXKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)

![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)

![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)